Sulfure de céfdinir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

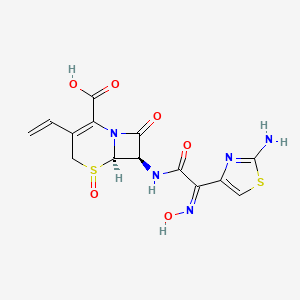

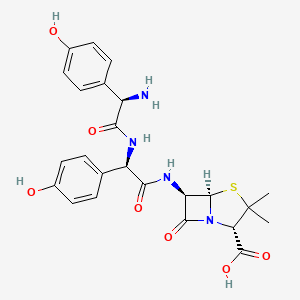

The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a carboxylic acid group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.

Applications De Recherche Scientifique

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

Target of Action

Cefdinir Sulfoxide, also known as Cefdinir, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cefdinir is the synthesis of the bacterial cell wall . By inhibiting the final stage of peptidoglycan synthesis, Cefdinir prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .

Pharmacokinetics

Cefdinir is rapidly absorbed from the gastrointestinal tract with a mean time to peak plasma concentration of 3 hours . It has a bioavailability of 16% to 21%, which is dose-dependent . The drug is minimally metabolized and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.7 ± 0.6 hours with normal renal function .

Result of Action

The primary result of Cefdinir’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Cefdinir effective against a variety of gram-positive and gram-negative bacterial infections .

Action Environment

The action of Cefdinir can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria as a defense mechanism against beta-lactam antibiotics, can affect the efficacy of the drug . Due to its chemical structure, cefdinir is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes .

Analyse Biochimique

Biochemical Properties

Cefdinir Sulfoxide is a bactericidal agent that treats bacterial infections by interfering with cell wall synthesis . It exerts broad-spectrum activity against a variety of gram-positive and gram-negative bacterial infections . It is effective against several beta-lactamase enzyme producing bacteria .

Cellular Effects

Cefdinir Sulfoxide, by interfering with cell wall synthesis, exerts its effects on various types of cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cefdinir Sulfoxide involves the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs) . This results in the death of the bacteria, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The close temporal relationship between the start of the Cefdinir Sulfoxide and the onset of the symptoms, and the lack of any other potentially hepatotoxic drugs, combined with the biopsy findings and lack of biliary dilation on imaging, strongly suggest that Cefdinir Sulfoxide caused the development of hepatotoxicity in this patient .

Dosage Effects in Animal Models

Cefdinir Sulfoxide has also shown efficacy in several animal models of infection, including pneumonia caused by H. influenzae or penicillin-susceptible strains of S. pneumoniae and subcutaneous abscesses induced by S. aureus .

Metabolic Pathways

Cefdinir Sulfoxide is not metabolised to an appreciable extent and is eliminated via the kidneys . This suggests that it is involved in metabolic pathways that interact with the renal system .

Transport and Distribution

The mean volume of distribution (Vd. area) of Cefdinir Sulfoxide in adult subjects is 0.35 L/kg (±0.29); in pediatric subjects (age 6 months-12 years), Cefdinir Sulfoxide Vd. area. is 0.67 L/kg (±0.38) . This indicates how Cefdinir Sulfoxide is transported and distributed within cells and tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the thiazole ring and the incorporation of the carboxylic acid group. The synthetic route typically begins with the preparation of the thiazole intermediate, followed by the introduction of the amino and hydroxyimino groups under controlled conditions. The final steps involve the formation of the bicyclic structure and the addition of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: shares similarities with other thiazole-containing compounds and bicyclic molecules.

Cephalosporins: A class of antibiotics with a similar bicyclic structure.

Thiazole derivatives: Compounds containing the thiazole ring, which exhibit various biological activities.

Uniqueness

The uniqueness of (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYIMCVRWITTJO-VDXAKPFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

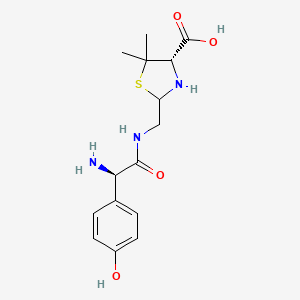

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)

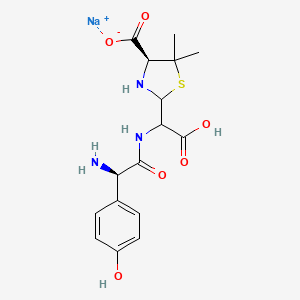

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)